molecular formula C20H15N3O7S B421033 Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate

Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B421033
M. Wt: 441.4g/mol
InChI Key: FQPWDXOWZQHWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The benzoylamino group is introduced through an amidation reaction, where benzoyl chloride reacts with an amine in the presence of a base such as triethylamine.

    Esterification: The ester group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoylamino group may also play a role in binding to proteins or enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with fewer functional groups.

    2-Aminothiophene: Contains an amino group instead of the benzoylamino group.

    5-Nitrothiophene-2-carboxylic acid: Similar nitro and carboxylic acid groups but lacks the benzoylamino and ethyl ester groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15N3O7S

Molecular Weight

441.4g/mol

IUPAC Name

ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H15N3O7S/c1-2-30-20(25)16-15(12-8-10-14(11-9-12)22(26)27)19(23(28)29)31-18(16)21-17(24)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,21,24)

InChI Key

FQPWDXOWZQHWPX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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